molecular formula C13H11BrFNO3S B5095956 N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5095956
M. Wt: 360.20 g/mol
InChI Key: DFXFAMIEGBDNJP-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry

Properties

IUPAC Name

N-(3-bromophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO3S/c1-19-12-6-5-10(15)8-13(12)20(17,18)16-11-4-2-3-9(14)7-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXFAMIEGBDNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves the amidation reaction. This process includes the reaction of 3-bromoaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can lead to the formation of sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMOPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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